molecular formula C9H6N2O3S2 B11682576 3-(3-Nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

3-(3-Nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11682576
M. Wt: 254.3 g/mol
InChI Key: CDLJYQNKDOWSOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 3-nitrobenzaldehyde with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidinone ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

3-(3-Nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with biological targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiazolidinone ring can interact with protein active sites, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the combination of the nitrophenyl group and the thiazolidinone ring, which imparts distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H6N2O3S2

Molecular Weight

254.3 g/mol

IUPAC Name

3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H6N2O3S2/c12-8-5-16-9(15)10(8)6-2-1-3-7(4-6)11(13)14/h1-4H,5H2

InChI Key

CDLJYQNKDOWSOU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.